2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with chlorophenyl, furan-2-ylmethyl, and nitro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and furan-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the substituents to the pyrimidine core.
Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
- 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)-3-methylquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
716335-43-2 |
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Molecular Formula |
C15H13ClN6O3 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H13ClN6O3/c16-9-3-1-4-10(7-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21) |
InChI Key |
CVTYUSFLTHAYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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